molecular formula C17H18N4S B5752736 4-(4-Methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

4-(4-Methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B5752736
M. Wt: 310.4 g/mol
InChI Key: HVMSOAJSWYJCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thienopyrimidine core substituted with a phenyl group and a methylpiperazine moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with phenyl and methylpiperazine substituents. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of tyrosine kinases and other related proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-20-7-9-21(10-8-20)16-15-14(13-5-3-2-4-6-13)11-22-17(15)19-12-18-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMSOAJSWYJCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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